diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate

Description

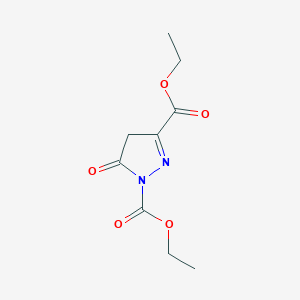

Diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate is a pyrazole-based heterocyclic compound featuring two ester groups at the 1- and 3-positions and a ketone moiety at the 5-position. This structure imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

90438-40-7 |

|---|---|

Molecular Formula |

C9H12N2O5 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate |

InChI |

InChI=1S/C9H12N2O5/c1-3-15-8(13)6-5-7(12)11(10-6)9(14)16-4-2/h3-5H2,1-2H3 |

InChI Key |

HZGBWSFQDZEJFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate typically involves the reaction of diethyl oxalate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve appropriate solvents and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate with related pyrazole and dicarboxylate derivatives, focusing on structural features, synthesis methods, physical properties, and applications.

Pyrazole Derivatives with Ester Groups

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., cyano, carbamoyl) enhances reactivity in cyclization and condensation reactions .

- Synthesis : Reflux conditions with polar aprotic solvents (e.g., 1,4-dioxane) are common for pyrazole derivatives .

Fused-Ring Systems with Dicarboxylate Moieties

Key Observations :

- Thermal Stability : Fused-ring analogs exhibit higher melting points (>200°C), suggesting robust thermal stability for solid-state applications .

- Functional Groups : Nitro and bromo substituents enable further functionalization (e.g., cross-coupling reactions) .

Cyclohexane and Macrocyclic Dicarboxylates

Structural and Functional Trends

- Electronic Effects : Electron-deficient pyrazole cores (due to ketone and ester groups) favor nucleophilic attack at the 4-position, enabling diverse functionalization .

- Solubility : Most analogs are soluble in polar solvents (e.g., DMSO, dioxane), facilitating their use in solution-phase reactions .

- Crystallography : The SHELX system is widely employed for structural validation of such compounds, ensuring accurate bond-length and angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.